molecular formula C9H6BrNO2 B1415508 5-Bromo-2-cyano-3-methylbenzoic acid CAS No. 1807029-08-8

5-Bromo-2-cyano-3-methylbenzoic acid

Cat. No.: B1415508
CAS No.: 1807029-08-8
M. Wt: 240.05 g/mol
InChI Key: RVQFBCJYKVXYME-UHFFFAOYSA-N
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Description

5-Bromo-2-cyano-3-methylbenzoic acid (CAS: 1807165-45-2) is a substituted benzoic acid derivative with a molecular formula of C₉H₆BrNO₂ and a molecular weight of 240.06 g/mol . The compound features a bromine atom at the 5-position, a cyano group at the 2-position, and a methyl group at the 3-position on the aromatic ring. This trifunctional structure confers unique electronic and steric properties, making it valuable in pharmaceutical synthesis and materials science. Its reactivity is influenced by the electron-withdrawing cyano group and the bromine substituent, which can participate in cross-coupling reactions .

Properties

IUPAC Name

5-bromo-2-cyano-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c1-5-2-6(10)3-7(9(12)13)8(5)4-11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQFBCJYKVXYME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-cyano-3-methylbenzoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of 2-cyano-3-methylbenzoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane, with the temperature maintained at a moderate level to ensure selective bromination.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized processes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-cyano-3-methylbenzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Reduction: Conversion of the cyano group to an amine group.

    Oxidation: Formation of 5-bromo-2-carboxy-3-methylbenzoic acid.

Scientific Research Applications

5-Bromo-2-cyano-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds for research purposes.

    Medicine: Investigated for its potential role in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-cyano-3-methylbenzoic acid depends on its specific application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. The presence of the bromine and cyano groups allows for selective reactions, making it a versatile intermediate.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers and Positional Analogs

5-Bromo-2-cyano-4-methylbenzoic acid (CAS: 1807029-08-8)
  • Molecular Formula: C₉H₆BrNO₂ (identical to the target compound).
  • Key Difference : The methyl group is at the 4-position instead of the 3-position.
  • Electronic Effects: The para-methyl group may slightly enhance electron density at the carboxylic acid moiety, affecting acidity (pKa differences) .
5-Bromo-2-hydroxybenzonitrile
  • Key Difference : Replaces the carboxylic acid group with a hydroxyl (-OH) group.
  • Impact :
    • Acidity : Lacks the acidic proton of the carboxylic acid, rendering it less reactive in acid-catalyzed reactions.
    • Applications : More suited as an intermediate in agrochemicals rather than pharmaceuticals due to reduced hydrogen-bonding capacity .

Functional Group Variants

5-Bromo-2-ethoxybenzoic Acid Methyl Ester
  • Key Differences: Ethoxy group replaces the cyano group. Carboxylic acid is esterified to a methyl ester.
  • Impact :
    • Reactivity : The ester group is less reactive toward nucleophiles compared to the free carboxylic acid.
    • Lipophilicity : Increased hydrophobicity due to the ethoxy and methyl ester groups, enhancing membrane permeability in drug design .
2-Amino-5-bromo-3-methoxybenzoic Acid (CAS: 923289-30-9)
  • Key Differences: Amino (-NH₂) and methoxy (-OCH₃) groups replace the cyano and methyl groups.
  • Impact: Electronic Profile: The amino group is electron-donating, increasing electron density on the ring, while the methoxy group provides moderate steric bulk. Biological Activity: Likely exhibits distinct pharmacological properties, such as enhanced binding to enzymes via hydrogen bonding .

Halogen-Substituted Derivatives

5-Bromo-2-[(2-chlorophenyl)methoxy]benzoic Acid (CAS: 62176-33-4)
  • Key Differences: A chlorophenylmethoxy group replaces the cyano and methyl groups.
  • Impact: Steric Bulk: The bulky substituent may hinder crystallization, complicating structural characterization. Applications: Potential use in anti-inflammatory or antiviral agents due to the halogenated aromatic system .

Data Table: Key Properties and Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Applications
5-Bromo-2-cyano-3-methylbenzoic acid 1807165-45-2 C₉H₆BrNO₂ 240.06 5-Br, 2-CN, 3-CH₃ Pharmaceutical intermediates
5-Bromo-2-cyano-4-methylbenzoic acid 1807029-08-8 C₉H₆BrNO₂ 240.06 5-Br, 2-CN, 4-CH₃ Organic synthesis
5-Bromo-2-hydroxybenzonitrile Not provided C₇H₃BrNO 198.01 5-Br, 2-CN, 2-OH Agrochemical precursors
2-Amino-5-bromo-3-methoxybenzoic acid 923289-30-9 C₈H₈BrNO₃ 246.06 5-Br, 2-NH₂, 3-OCH₃ Drug discovery

Research Findings and Implications

  • Synthetic Utility: The cyano group in this compound enables facile conversion to amides or carboxylic acids via hydrolysis, a feature less accessible in methoxy or ethoxy analogs .
  • Crystallography : Structural studies of brominated benzoic acids (e.g., via SHELX software) reveal that substituent positioning significantly affects packing efficiency and intermolecular interactions .
  • Biological Relevance: Methyl and cyano groups in the 3- and 2-positions enhance binding to kinase enzymes, as seen in analogs like 5-bromo-2-[(2-chlorophenyl)methoxy]benzoic acid, which show activity in kinase inhibition assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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